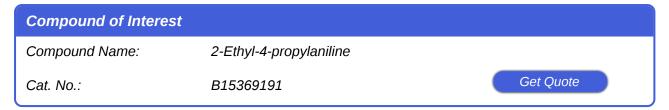


Comparative Analytical Guide: 2-Ethyl-4propylaniline and Its Alternatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available analytical data for potential alternatives to **2-Ethyl-4-propylaniline**. Due to a lack of publicly available experimental analytical data for **2-Ethyl-4-propylaniline**, this document focuses on the characterization of its structural isomers and related compounds. The information presented here is intended to assist researchers in selecting and validating appropriate analytical methodologies for similar compounds.

Data Presentation: A Comparative Analysis of Alternatives

The following tables summarize the available analytical data for several commercially available alternatives to **2-Ethyl-4-propylaniline**. These alternatives include structural isomers and related aniline derivatives.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data



Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
2-Ethyl-4-propylaniline	C11H17N	163.26	Data not available
4-Propylaniline	С9Н13N	135.21	135, 106, 77[1]
N-Ethyl-N- propylaniline	C11H17N	163.26	163, 134, 106, 77[2]
2-Ethylaniline	C ₈ H ₁₁ N	121.18	121, 106, 77
4-Ethylaniline	C8H11N	121.18	121, 106, 77

Table 2: Spectroscopic Data (NMR & IR)

Compound Name	¹H NMR Data (ppm)	¹³ C NMR Data (ppm)	Key IR Peaks (cm ⁻¹)
2-Ethyl-4-propylaniline	Data not available	Data not available	Data not available
4-Propylaniline	6.94 (d), 6.56 (d), 3.41 (s, NH ₂), 2.45 (t), 1.56 (m), 0.90 (t)	Data not available	3430, 3350 (N-H stretch), 3020, 2960 (C-H stretch), 1620 (N-H bend), 1510 (C=C stretch)[3]
N-Ethyl-N- propylaniline	Data not available	Data not available	Vapor phase data available[2]
2-Ethylaniline	7.0-6.6 (m, Ar-H), 3.6 (s, NH ₂), 2.6 (q), 1.2 (t)	144.6, 128.5, 127.0, 126.8, 118.7, 115.3, 24.1, 13.6[4]	3440, 3360 (N-H stretch), 3050, 2960 (C-H stretch), 1620 (N-H bend), 1580, 1490 (C=C stretch)
4-Ethylaniline	7.0 (d), 6.6 (d), 3.5 (s, NH ₂), 2.5 (q), 1.2 (t)	143.2, 132.8, 128.9, 115.4, 35.7, 15.9[5]	3430, 3350 (N-H stretch), 3020, 2960 (C-H stretch), 1620 (N-H bend), 1510 (C=C stretch)



Table 3: Physical Properties

Compound Name	Boiling Point (°C)	Melting Point (°C)
2-Ethyl-4-propylaniline	Data not available	Data not available
4-Propylaniline	224-226	Data not available
N-Ethyl-N-propylaniline	Data not available	Data not available
2-Propylaniline	222-224[4]	Data not available
2-Ethylaniline	214-216	-44
4-Ethylaniline	216	-5.7

Experimental Protocols

While specific validated methods for **2-Ethyl-4-propylaniline** are not available in the public domain, the following are general protocols for the analytical techniques commonly used for aniline derivatives. These can serve as a starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To separate and identify the compound and its potential impurities based on their mass-to-charge ratio.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 μL (splitless or split injection, depending on concentration).
- Oven Temperature Program:



- o Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

- Objective: To separate, quantify, and purify the compound.
- Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
 - Start with 20% acetonitrile, increasing to 80% over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV absorbance at 254 nm.
- Injection Volume: 10 μL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound.



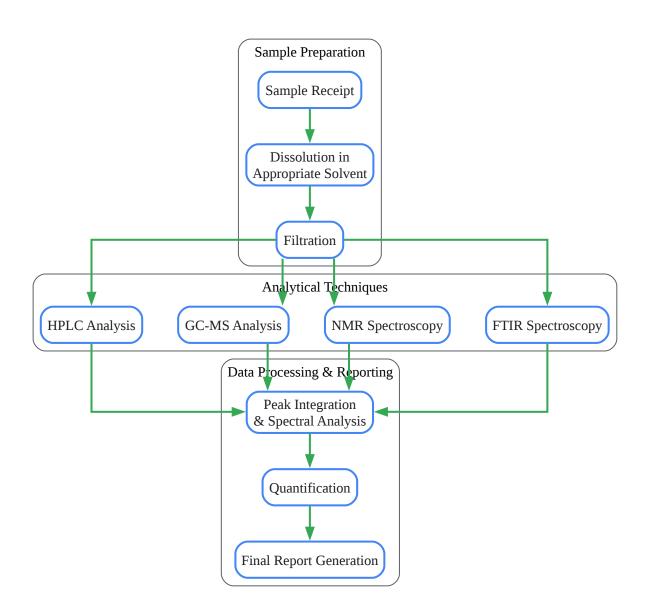
- Instrumentation: A 400 MHz or higher NMR spectrometer (e.g., Bruker Avance).
- Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
- Experiments:
 - ¹H NMR: To identify the number and types of protons.
 - ¹³C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two).
- Sample Preparation: As a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
- Measurement Range: 4000-400 cm⁻¹.
- Data Analysis: Identify characteristic absorption bands for functional groups such as N-H
 (amine), C-H (aromatic and aliphatic), and C=C (aromatic ring).

Mandatory Visualization

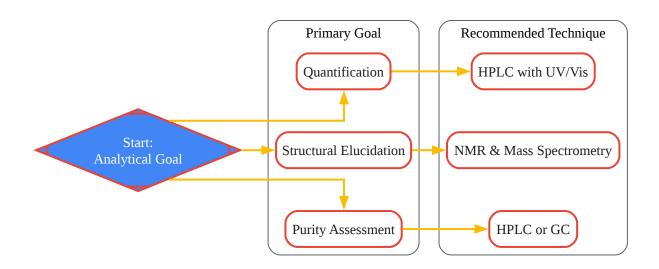




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Caption: A typical analytical workflow for compound validation.





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Caption: Decision tree for analytical technique selection.

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